molecular formula C7H3Br2N3O3 B8024687 3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B8024687
M. Wt: 336.92 g/mol
InChI Key: RLXXOYWALDXSLV-UHFFFAOYSA-N
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Description

3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of bromine and nitro functional groups, which contribute to its unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of a pyrrolopyridine derivative followed by nitration. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atoms can participate in nucleophilic substitution reactions, often facilitated by metal catalysts.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Metal catalysts like palladium or copper in the presence of appropriate nucleophiles.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrrolopyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. For instance, its potential as an FGFR inhibitor is attributed to its ability to bind to the ATP-binding site of the receptor, thereby blocking its activity and subsequent signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is unique due to the presence of both bromine and nitro groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate for the synthesis of various biologically active compounds and materials with specialized properties.

Biological Activity

3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a nitrogen-containing heterocyclic compound recognized for its significant potential in medicinal chemistry. Its unique molecular structure, characterized by the presence of two bromine atoms and a nitro group, contributes to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H3Br2N3O3
  • Molecular Weight : 336.92 g/mol
  • CAS Number : 1864061-41-5

The compound features a pyrrolo[2,3-b]pyridine structure, which is a fused ring system that enhances its interaction with biological targets.

Research indicates that this compound acts primarily as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes, including proliferation and differentiation, making them important targets in cancer therapy. The compound's ability to bind to the ATP-binding site of FGFRs blocks their activity and disrupts downstream signaling pathways involved in tumor growth and survival.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • Inhibition of FGFRs : The compound has been shown to inhibit FGFR signaling pathways effectively. This inhibition leads to decreased proliferation of cancer cell lines associated with FGFR activation.
  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown moderate cytotoxicity against ovarian cancer cells while displaying limited toxicity towards non-cancerous cell lines .

Other Biological Activities

Apart from its anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains, although further research is needed to establish efficacy and mechanisms.
  • Neuroprotective Effects : Some derivatives of pyrrolopyridine compounds have been reported to possess neuroprotective effects; thus, exploring similar properties for this compound could be promising .

Structure-Activity Relationship (SAR)

A comparative analysis with structurally similar compounds provides insights into the structure-activity relationships (SAR) that govern the biological activity of this compound:

Compound NameStructureNotable Features
5-Nitro-1H-pyrrolo[2,3-b]pyridineStructureLacks bromination; different biological activity potential.
4-Bromo-1H-pyrrolo[2,3-b]pyridineStructureContains one bromine; altered reactivity patterns.
1-Methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridineStructureFeatures trifluoromethyl group; distinct pharmacological profile.

The presence of multiple bromine atoms and a nitro group in this compound enhances its biological activity compared to these similar compounds.

Case Studies

Recent research has focused on evaluating the therapeutic potential of this compound through various case studies:

  • Study on Cancer Cell Lines : A study assessed the cytotoxic effects of this compound on breast and ovarian cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly at micromolar concentrations while maintaining low toxicity towards healthy cells .
  • Docking Studies : Molecular docking simulations have provided insights into how this compound interacts with FGFRs. These studies illustrated favorable binding interactions that support its role as an FGFR inhibitor .

Properties

IUPAC Name

3,3-dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2N3O3/c8-7(9)4-3(12(14)15)1-2-10-5(4)11-6(7)13/h1-2H,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXXOYWALDXSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1[N+](=O)[O-])C(C(=O)N2)(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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